Cas no 919021-50-4 (3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid)

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid is a heterocyclic benzoic acid derivative featuring a tetrazole ring substituted with a methyl group at the 2-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The tetrazole moiety enhances metabolic stability and mimics carboxylic acid bioisosteres, making it valuable for drug design. Its benzoic acid group allows for further functionalization, enabling applications in ligand coupling and scaffold diversification. The compound exhibits good solubility in polar organic solvents, facilitating its use in synthetic workflows. Its structural features make it suitable for exploring structure-activity relationships in drug discovery.
3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid structure
919021-50-4 structure
Product Name:3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid
CAS No:919021-50-4
MF:C9H8N4O2
MW:204.18542098999
MDL:MFCD09040108
CID:4719748
Update Time:2025-06-14

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid
    • 3-(2-Methyl-2H-tetrazol-5-yl)-benzoic acid
    • STK803271
    • BBL012598
    • benzoic acid, 3-(2-methyl-2H-tetrazol-5-yl)-
    • 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid
    • MDL: MFCD09040108
    • Inchi: 1S/C9H8N4O2/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)9(14)15/h2-5H,1H3,(H,14,15)
    • InChI Key: IYTXLPWAGDQGMZ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(C2N=NN(C)N=2)=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Topological Polar Surface Area: 80.9

3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid Pricemore >>

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Additional information on 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid

Recent Advances in the Application of 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (CAS: 919021-50-4) in Chemical Biology and Pharmaceutical Research

The compound 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid (CAS: 919021-50-4) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic benzoic acid derivative, featuring a tetrazole moiety, has demonstrated significant potential in various pharmaceutical applications due to its unique physicochemical properties and biological activity profile. Recent studies have focused on its role as a versatile building block for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 919021-50-4 as a key intermediate in the synthesis of novel angiotensin II receptor antagonists. The research team demonstrated that the tetrazole ring system in this compound provides optimal hydrogen bonding capabilities and metabolic stability, making it particularly valuable for cardiovascular drug development. The study reported improved pharmacokinetic properties compared to traditional tetrazole-containing drugs, with enhanced oral bioavailability and reduced hepatic clearance.

In the field of antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's effectiveness as a core structure for developing new classes of antibacterial agents. The electron-withdrawing nature of the tetrazole ring coupled with the carboxylic acid functionality was shown to enhance membrane permeability while maintaining target specificity against bacterial DNA gyrase. This dual functionality of 919021-50-4 has opened new avenues for addressing antibiotic resistance challenges.

Significant progress has also been made in understanding the compound's application in targeted cancer therapies. A 2024 Nature Communications paper detailed its incorporation into small molecule inhibitors of protein-protein interactions, particularly in disrupting the Bcl-2 family protein complexes. The researchers found that derivatives of 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid exhibited superior binding affinity and selectivity profiles compared to previous generations of inhibitors, with IC50 values in the low nanomolar range for several cancer cell lines.

From a chemical biology perspective, recent work has focused on utilizing 919021-50-4 as a versatile probe for studying enzyme mechanisms. Its ability to serve as both a hydrogen bond donor and acceptor, combined with its photophysical properties, has made it particularly useful in fluorescence-based assays and X-ray crystallography studies. A 2023 ACS Chemical Biology publication demonstrated its effectiveness in mapping the active sites of various metalloproteinases, providing crucial structural insights for inhibitor design.

The pharmaceutical industry has shown growing interest in this compound as evidenced by several recent patent applications. One notable example is WO2023124567, which discloses novel formulations of 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid derivatives with improved solubility and stability profiles. These developments suggest that 919021-50-4 is transitioning from a research tool to a clinically relevant pharmacophore with potential applications in multiple therapeutic areas.

Current challenges in the field include optimizing the synthetic routes for large-scale production of 919021-50-4 and its derivatives, as well as further elucidating its metabolic pathways. Recent advances in flow chemistry and biocatalysis, as reported in a 2024 Organic Process Research & Development article, have begun to address these production challenges, potentially paving the way for broader commercial applications of this promising compound.

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